molecular formula C21H21N7 B2731343 N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine CAS No. 2379972-90-2

N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine

Cat. No.: B2731343
CAS No.: 2379972-90-2
M. Wt: 371.448
InChI Key: JOCSPBWSKSDOAG-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine is a complex heterocyclic compound that features a unique combination of azetidine, pyridine, and triazolopyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine typically involves multi-step reactions starting from readily available precursors

    Formation of Triazolopyridazine Core: This step often involves the cyclization of a pyridine derivative with a hydrazine derivative under acidic or basic conditions.

    Introduction of Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or azetidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs, with modifications to its structure aimed at enhancing its pharmacological properties.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine can be compared with other similar compounds, such as:

    Triazolopyridazines: These compounds share the triazolopyridazine core but differ in the substituents attached to the core. They may have similar biological activities but differ in potency and selectivity.

    Azetidines: Compounds with the azetidine ring may have different substituents and exhibit different biological activities. The presence of the azetidine ring in the compound contributes to its unique properties.

    Pyridine Derivatives: Pyridine derivatives with different substituents can have varying biological activities. The combination of the pyridine ring with the triazolopyridazine core in the compound enhances its potential as a therapeutic agent.

The uniqueness of this compound lies in its complex structure, which allows for diverse chemical modifications and potential for various biological activities.

Properties

IUPAC Name

N-benzyl-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7/c1-26(13-16-6-3-2-4-7-16)18-14-27(15-18)20-10-9-19-23-24-21(28(19)25-20)17-8-5-11-22-12-17/h2-12,18H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCSPBWSKSDOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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